Product packaging for DBM 1285 dihydrochloride(Cat. No.:)

DBM 1285 dihydrochloride

Cat. No.: B1191914
M. Wt: 468.42
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of p38 MAPK Pathway Dynamics and Regulation

The p38 MAPK pathway is a key signaling cascade activated by a wide range of cellular stresses and inflammatory cytokines. ijbs.com There are four known isoforms of p38 MAPK: p38α, p38β, p38γ, and p38δ, which are encoded by separate genes and exhibit around 60% amino acid identity. ijbs.comyoutube.com The α and β isoforms are ubiquitously expressed, while γ and δ have more tissue-specific expression patterns. ijbs.com

Activation of the p38 MAPK pathway is initiated by various extracellular stimuli, which leads to the activation of upstream MAP3Ks. f1000research.com These MAP3Ks then phosphorylate and activate the MAP2Ks, primarily MKK3 and MKK6, which are highly specific for p38 MAPKs. portlandpress.com MKK4 can also activate p38α. portlandpress.com The full activation of p38 MAPK requires dual phosphorylation on threonine and tyrosine residues within a conserved Thr-Gly-Tyr (TGY) motif in its activation loop. assaygenie.comijbs.com This phosphorylation event induces a conformational change that enhances the kinase's ability to bind and phosphorylate its substrates. pnas.org

The regulation of p38 MAPK signaling is a dynamic process involving both activation and inactivation mechanisms to ensure a transient and appropriate response. pnas.org Inactivation of p38 MAPKs is primarily achieved through dephosphorylation by various phosphatases, including protein phosphatase 2A (PP2A), PP2C, and several dual-specificity phosphatases (DUSPs). portlandpress.com The dynamic interplay between kinases and phosphatases fine-tunes the duration and intensity of the p38 MAPK signal. pnas.org

DBM 1285 dihydrochloride (B599025) is a known inhibitor of p38 MAPK. rndsystems.comtocris.com It exerts its effect by suppressing the phosphorylation of p38, thereby blocking its activation and downstream signaling. rndsystems.comtocris.com This inhibitory action makes it a valuable research tool for studying the multiple roles of the p38 MAPK pathway.

Physiological and Pathophysiological Roles of p38 MAPK Signaling

The p38 MAPK pathway is a central regulator of a wide array of cellular functions and is implicated in numerous physiological and pathological processes. nih.gov Its roles extend from orchestrating inflammatory responses and immune cell function to mediating cellular stress responses and contributing to the pathogenesis of various diseases. nih.govnih.gov

The p38 MAPK pathway is a critical mediator of inflammatory responses. nih.gov It is activated by pro-inflammatory cytokines and bacterial products like lipopolysaccharide (LPS), leading to the production of other inflammatory mediators. rndsystems.comnih.gov A key function of p38 MAPK in inflammation is the regulation of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), at both the transcriptional and post-transcriptional levels. assaygenie.comnih.govmdpi.com For instance, p38 MAPK can stabilize the mRNA of these cytokines, leading to increased protein expression. ersnet.org

The inhibition of p38 MAPK has been shown to suppress the production of TNF-α in macrophages, highlighting its central role in the inflammatory cascade. rndsystems.comtocris.com This anti-inflammatory effect is the basis for the investigation of p38 MAPK inhibitors in various inflammatory conditions.

The p38 MAPK pathway plays a significant role in the function of various immune cells. nih.gov In macrophages, as mentioned, it is crucial for the production of inflammatory cytokines. nih.gov It also participates in the activation of other immune cells like neutrophils and T-lymphocytes. youtube.comportlandpress.com The p38 pathway can influence the differentiation, survival, and effector functions of these cells, thereby shaping both innate and adaptive immune responses. nih.govnih.gov For example, in T-cells, the p38 pathway is involved in the response to T-cell receptor stimulation. portlandpress.com

The p38 MAPKs are often referred to as stress-activated protein kinases (SAPKs) due to their robust activation by a wide variety of cellular stresses. nih.gov These stressors include oxidative stress, heat shock, osmotic shock, and DNA damage. assaygenie.comf1000research.com In response to these stresses, the p38 MAPK pathway can mediate a range of cellular outcomes, including cell cycle arrest, apoptosis (programmed cell death), or survival, depending on the cell type and the nature of the stimulus. ijbs.comnih.gov For instance, p38 MAPK can regulate cell cycle checkpoints, such as the G1/S and G2/M transitions, in response to cellular stress. ijbs.com It can also be involved in hypoxia-induced microtubule depolymerization. nih.gov

Dysregulation of the p38 MAPK signaling pathway has been implicated in the pathogenesis of a wide range of diseases beyond acute inflammation.

Neurodegenerative Diseases: Persistent activation of the p38 MAPK pathway has been linked to neuronal apoptosis and neuroinflammation in neurodegenerative conditions such as Alzheimer's disease (AD) and Parkinson's disease (PD). jscimedcentral.commdpi.comtandfonline.com In AD, p38 MAPK is thought to contribute to the hyperphosphorylation of the tau protein, a hallmark of the disease. jscimedcentral.commdpi.com In PD, it may be involved in the degeneration of dopaminergic neurons. tandfonline.com

Cancer: The role of p38 MAPK in cancer is complex and can be context-dependent, acting as either a tumor suppressor or a promoter of tumor progression. youtube.com It can mediate cell death in response to chemotherapy but can also contribute to cell migration and invasion. youtube.com

Cardiovascular Diseases: The p38 MAPK pathway is involved in various aspects of cardiovascular pathophysiology, including the response to myocardial hypoxia. nih.gov

Autoimmune Disorders: Given its central role in inflammation and immune regulation, the p38 MAPK pathway is a key player in autoimmune diseases like rheumatoid arthritis and psoriasis. nih.govopenrheumatologyjournal.com It contributes to the excessive production of inflammatory mediators and the destruction of tissue in these conditions. openrheumatologyjournal.com

Properties

Molecular Formula

C21H22FN5S.2HCl

Molecular Weight

468.42

SMILES

FC1=CC=C(C(N=C2C3CCNCC3)=C(S2)C4=NC(NC5CC5)=NC=C4)C=C1.Cl.Cl

Synonyms

N-Cyclopropyl-4-[4-(4-fluorophenyl)-2-(4-piperidinyl)-5-thiazolyl]-2-pyrimidinamine dihydrochloride

Origin of Product

United States

Discovery and Preclinical Characterization of Dbm 1285 Dihydrochloride

Contextualization within p38 MAPK Inhibitor Research

The p38 MAPKs are a family of serine/threonine kinases that play a central role in cellular responses to external stresses, including inflammation. nih.gov Activation of p38 MAPK, particularly the α and β isoforms, triggers a cascade of downstream signaling events, leading to the production of key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and various interleukins. adooq.com Consequently, the development of small molecule inhibitors that specifically target p38 MAPK has been a major focus of pharmaceutical research for conditions like rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease. adooq.comrndsystems.com

The pursuit of p38 MAPK inhibitors has yielded numerous compounds, each with varying degrees of potency and selectivity. adooq.comselleckchem.com This intensive research effort created a foundation for the discovery of new chemical entities with improved pharmacological profiles. It is within this scientific landscape that DBM 1285 dihydrochloride (B599025) emerged as a subject of investigation.

Identification as a Novel Compound for Research Investigations

DBM 1285 dihydrochloride, with the chemical name N-Cyclopropyl-4-[4-(4-fluorophenyl)-2-(4-piperidinyl)-5-thiazolyl]-2-pyrimidinamine dihydrochloride, was identified as a novel and potent inhibitor of TNF-α production. rndsystems.comtocris.com Its discovery was a result of research efforts aimed at identifying new therapeutic candidates for TNF-α-related chronic inflammatory diseases. rndsystems.com

Initial investigations revealed that this compound effectively suppressed the secretion of TNF-α in various macrophage and monocyte cell lines when stimulated with lipopolysaccharide (LPS), a potent inflammatory agent. rndsystems.com Further mechanistic studies demonstrated that the compound's inhibitory action on TNF-α production was not at the level of messenger RNA (mRNA) expression. Instead, it was found to exert its effects through the post-transcriptional regulation of the p38 MAPK/MAPK-activated protein kinase 2 (MK2) signaling pathway. rndsystems.com

Subsequent preclinical characterization confirmed that this compound directly inhibits the enzymatic activity of p38 MAPK. rndsystems.com This direct inhibition of a key upstream regulator of inflammation solidified its position as a valuable tool compound for studying the roles of the p38 MAPK pathway in various disease models. In vivo studies further substantiated its anti-inflammatory potential, demonstrating its ability to suppress LPS-induced increases in plasma TNF-α levels in mice. rndsystems.commedchemexpress.eu Moreover, the compound showed efficacy in murine models of zymosan-induced inflammation and adjuvant-induced arthritis, highlighting its potential as a research compound for inflammatory conditions. rndsystems.commedchemexpress.eu

Below is a table summarizing key preclinical data for this compound:

ParameterValueReference
Chemical Name N-Cyclopropyl-4-[4-(4-fluorophenyl)-2-(4-piperidinyl)-5-thiazolyl]-2-pyrimidinamine dihydrochloride tocris.com
Molecular Formula C₂₁H₂₂FN₅S·2HCl rndsystems.com
Molecular Weight 468.42 g/mol rndsystems.com
Inhibition of TNF-α production (IC₅₀) 2.576 µM medchemexpress.eu
Inhibition of p38 MAPK enzymatic activity Directly inhibits rndsystems.comresearchgate.net
In Vivo Efficacy Attenuates zymosan-induced inflammation and adjuvant-induced arthritis in murine models. rndsystems.commedchemexpress.eu

Molecular Mechanisms of Action of Dbm 1285 Dihydrochloride

Transcriptional and Post-Transcriptional Regulatory Effects of DBM 1285 Dihydrochloride (B599025)

The chemical compound DBM 1285 dihydrochloride exerts its biological effects primarily through the modulation of cellular signaling pathways that control gene expression and protein synthesis. As a potent inhibitor of p38 mitogen-activated protein kinase (MAPK), its mechanism of action is centered on interfering with the downstream consequences of p38 MAPK activation, which are crucial in inflammatory processes. nih.govrndsystems.com This section details the known transcriptional and post-transcriptional regulatory effects of this compound.

Analysis of Gene Expression Modulation (e.g., mRNA levels)

Research indicates that this compound can significantly modulate the expression of various genes, particularly those involved in inflammation. However, its effect on messenger RNA (mRNA) levels is not uniform across all target genes.

A key finding is that while this compound potently inhibits the production of Tumor Necrosis Factor-alpha (TNF-α), it does not affect the mRNA expression of TNF-α induced by lipopolysaccharide (LPS) in macrophage and monocyte cell lines, such as mouse bone marrow macrophages, THP-1, and RAW 264.7 cells. nih.govresearchgate.net This suggests that the regulatory action of this compound on TNF-α occurs at a post-transcriptional level rather than by altering gene transcription itself. nih.govresearchgate.net

In contrast, studies on microglial cells have demonstrated that this compound is highly effective at reducing the gene expression of other pro-inflammatory cytokines. In an in vitro model using primary microglia from mice, DBM 1285 was shown to be one of the most efficient compounds at decreasing the α-synuclein-mediated increase in the mRNA expression of Interleukin-1 beta (Il-1β), Interleukin-6 (Il-6), and Interleukin-10 (Il-10). nih.gov This indicates that for certain genes and cell types, this compound does indeed regulate the levels of their corresponding mRNA transcripts.

GeneCell TypeInducing AgentEffect of this compound on mRNA LevelsReference
TNF-αMouse Bone Marrow Macrophages, THP-1, RAW 264.7LPSNo effect nih.govresearchgate.net
Il-1βMouse Primary Microgliaα-SynucleinSignificant decrease nih.gov
Il-6Mouse Primary Microgliaα-SynucleinSignificant decrease nih.gov
Il-10Mouse Primary Microgliaα-SynucleinSignificant decrease nih.gov

Investigation of Protein Production and Secretion

The primary and most well-documented effect of this compound is the potent inhibition of pro-inflammatory protein production and secretion, particularly TNF-α. This compound has been characterized as a novel inhibitor of TNF-α production. nih.gov

Studies have consistently shown that this compound inhibits the secretion of TNF-α in a concentration-dependent manner in various macrophage and monocyte lineage cells stimulated with LPS. nih.govresearchgate.net The mechanism for this inhibition is the blockage of the p38 MAPK/MAPK-activated protein kinase 2 (MK2) signaling pathway. nih.govresearchgate.net By directly inhibiting the enzymatic activity of p38 MAPK, DBM 1285 prevents the downstream signaling cascade that is essential for the translation and release of TNF-α protein, a classic example of post-transcriptional regulation. nih.gov

The inhibitory effect on protein production is not limited to in vitro cell cultures. In vivo administration of this compound has been shown to effectively inhibit the LPS-induced increase in plasma levels of TNF-α in mice. nih.gov

Studies on Cytokine Production and Secretion (e.g., TNF-α)

As a direct consequence of its molecular mechanism, this compound is a significant inhibitor of cytokine production and secretion, with TNF-α being the most extensively studied. The compound's ability to suppress TNF-α production has been observed across multiple cell lines of the macrophage/monocyte lineage. nih.govmedchemexpress.com

The inhibition of TNF-α production is mediated through the p38 MAPK/MK2 signaling pathway. nih.gov The p38 MAPK pathway is a critical regulator of inflammatory responses, and its activation by stimuli like LPS leads to the phosphorylation and activation of MK2. Activated MK2, in turn, plays a crucial role in stabilizing TNF-α mRNA and promoting its translation. By inhibiting p38 MAPK, this compound prevents the activation of MK2, leading to a reduction in TNF-α protein synthesis and secretion. nih.gov

The following table summarizes the key findings regarding the effect of this compound on TNF-α production.

Cell/SystemInducing StimulusEffect on TNF-α Production/SecretionUnderlying MechanismReference
Mouse Bone Marrow MacrophagesLPSConcentration-dependent inhibitionPost-transcriptional regulation via p38 MAPK/MK2 pathway inhibition nih.govresearchgate.net
THP-1 cells (human monocytic)LPSConcentration-dependent inhibitionPost-transcriptional regulation via p38 MAPK/MK2 pathway inhibition nih.govresearchgate.net
RAW 264.7 cells (mouse macrophage)LPSConcentration-dependent inhibitionPost-transcriptional regulation via p38 MAPK/MK2 pathway inhibition nih.govresearchgate.net
In vivo (mice)LPSInhibition of plasma TNF-α increaseBlockade of p38 MAPK activity nih.gov

Cellular Pharmacology and Biological Activities of Dbm 1285 Dihydrochloride

Investigations in Macrophage and Monocyte Lineage Cells

Research has extensively focused on the effects of DBM 1285 dihydrochloride (B599025) on macrophage and monocyte lineage cells, which are critical players in the inflammatory response.

Effects on Lipopolysaccharide (LPS)-Induced Cellular Responses

DBM 1285 dihydrochloride has been shown to effectively inhibit cellular responses induced by lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria and a potent activator of macrophages. nih.gov Specifically, the compound suppresses the downstream signaling pathways activated by LPS, leading to a reduction in the inflammatory response. researchgate.net

Modulation of Pro-inflammatory Cytokine Production (e.g., TNF-α)

A primary biological activity of this compound is the concentration-dependent inhibition of LPS-induced TNF-α secretion in various macrophage and monocyte lineage cells. nih.gov This inhibitory effect is achieved through the modulation of the p38 MAPK/MAPK-activated protein kinase 2 (MK2) signaling pathway. nih.gov this compound directly inhibits the enzymatic activity of p38 MAPK, which in turn prevents the phosphorylation of downstream targets involved in the post-transcriptional regulation of TNF-α production. nih.gov It is noteworthy that the compound does not affect the LPS-induced mRNA expression of TNF-α, indicating its mechanism is at the post-transcriptional level. nih.gov

The inhibitory effects of DBM 1285 on TNF-α production in different cell lines are summarized below.

Cell LineInhibition of TNF-α Production
Mouse Bone Marrow MacrophagesConcentration-dependent inhibition of LPS-induced secretion nih.gov
THP-1 CellsConcentration-dependent inhibition of LPS-induced secretion nih.gov
RAW 264.7 CellsConcentration-dependent inhibition of LPS-induced secretion nih.gov

Cell-Based Assay Methodologies

The evaluation of this compound's biological activity has been conducted using a variety of established cell-based assay methodologies.

Measurement of TNF-α Production: The amount of TNF-α secreted by cells into the culture supernatant is typically quantified using an enzyme-linked immunosorbent assay (ELISA). This method involves the use of specific antibodies to capture and detect the TNF-α protein.

Analysis of p38 MAPK Phosphorylation: The inhibitory effect of this compound on p38 MAPK activity is assessed by measuring the phosphorylation state of the enzyme. This is commonly done using Western blotting techniques with antibodies that specifically recognize the phosphorylated form of p38 MAPK.

In Vitro Kinase Assay: To determine the direct inhibitory effect on p38 MAPK, an in vitro kinase assay is employed. This assay measures the ability of the compound to inhibit the phosphorylation of a specific substrate by purified, active p38 MAPK enzyme.

Impact on Immune Cell Function

The inhibitory action of this compound on p38 MAPK has significant implications for the function of key immune cells.

Studies in Bone Marrow Macrophages

In studies utilizing mouse bone marrow-derived macrophages, this compound has been demonstrated to potently suppress the secretion of TNF-α following stimulation with LPS in a dose-dependent manner. nih.gov

Analysis in THP-1 Cell Models

The human monocytic cell line, THP-1, is a widely used model to study monocyte and macrophage functions. In this cell line, this compound has also been shown to effectively inhibit the production and secretion of TNF-α when the cells are challenged with LPS. nih.gov

Investigations in RAW 264.7 Cell Lines

This compound has been identified as a potent inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway, a key signaling cascade involved in inflammatory responses. Research utilizing the murine macrophage-like cell line, RAW 264.7, has demonstrated the anti-inflammatory potential of this compound. Specifically, studies have shown that this compound effectively suppresses the production of tumor necrosis factor-alpha (TNF-α) in these cells when stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria that is a potent inducer of inflammation. researchgate.net

The inhibitory action of this compound on TNF-α production is concentration-dependent. researchgate.net The underlying mechanism for this effect is attributed to the compound's ability to block the p38 MAPK/MAPK-activated protein kinase 2 (MK2) signaling pathway. researchgate.net This pathway is crucial for the post-transcriptional regulation of TNF-α. While this compound was found to inhibit the secretion of TNF-α, it did not affect the mRNA expression of TNF-α induced by LPS in RAW 264.7 cells. researchgate.net This indicates that the compound's regulatory action occurs at a post-transcriptional level. The direct inhibition of p38 MAPK enzymatic activity by DBM 1285 has also been confirmed. researchgate.net

The following table summarizes the observed effects of this compound in RAW 264.7 cells:

Cell LineStimulantKey TargetObserved Effect of DBM 1285Mechanism of Action
RAW 264.7LPSTNF-α secretionConcentration-dependent inhibitionPost-transcriptional regulation via blockade of the p38 MAPK/MK2 signaling pathway

Research in Other Relevant Cell Systems

While direct studies on the application of this compound in induced pluripotent stem cell (iPSC) differentiation are not extensively documented, research on other p38 MAPK inhibitors provides insights into the potential role of this signaling pathway in stem cell fate. The p38 MAPK pathway is known to be involved in the regulation of cellular differentiation, and its inhibition can have significant, though sometimes contradictory, effects depending on the specific context and timing of the intervention.

For instance, the p38 MAPK inhibitor SB203580 has been shown to accelerate the directed differentiation of human embryonic stem cells (hESCs) into cardiomyocytes. nih.gov In contrast, another p38 MAPK inhibitor, SB202190, has been reported to abrogate the generation of iPSCs from fibroblasts, suggesting a critical role for p38 MAPK signaling during the reprogramming process. researchgate.net Furthermore, the activation of the p38 pathway, downstream of AMPK, has been implicated in the conversion of human pluripotent stem cells to a naive state. biorxiv.org These findings highlight the complex and context-dependent role of p38 MAPK signaling in pluripotency and differentiation.

The table below illustrates the varied effects of p38 MAPK inhibition on stem cell differentiation based on studies with related compounds:

Cell Typep38 MAPK InhibitorObserved Effect
Human Embryonic Stem Cells (hESCs)SB203580Accelerated differentiation into cardiomyocytes nih.gov
Human Fibroblasts (during reprogramming)SB202190Abrogation of iPSC generation researchgate.net
Human Pluripotent Stem Cells (hPSCs)SB203580Inhibition of AICAR-elicited naïve cell induction biorxiv.org

The role of the p38 MAPK pathway in cancer is multifaceted, with evidence suggesting its involvement in both tumor suppression and progression depending on the tumor type and context. While specific investigations into the effects of this compound on COLO-320DM, a human colon adenocarcinoma cell line, are limited, studies involving other p38 MAPK inhibitors in colon cancer models offer valuable insights.

Research using patient-derived xenografts (PDXs) from human colon tumors has demonstrated that pharmacological inhibition of p38 MAPK can significantly reduce tumor growth. nih.govnih.gov In these preclinical models, the p38 MAPK inhibitor PH797804 was shown to impair the proliferation and survival of colon tumor cells. nih.gov The anti-tumor effect was associated with the downregulation of the IL-6/STAT3 signaling pathway, a critical regulator of colon tumorigenesis. nih.gov This suggests that targeting the p38 MAPK pathway could be a potential therapeutic strategy for colon cancer.

The following table summarizes the findings from a study on a related p38 MAPK inhibitor in colon tumor xenografts:

Cancer Modelp38 MAPK InhibitorKey FindingsImplicated Downstream Pathway
Patient-Derived Colon Tumor XenograftsPH797804Reduced tumor growth, Impaired tumor cell proliferation and survival nih.govnih.govDownregulation of IL-6/STAT3 signaling nih.gov

In Vivo Pharmacological Efficacy and Mechanistic Validation

Preclinical Murine Models of Inflammation

DBM 1285 dihydrochloride (B599025) has been evaluated in several established mouse models of inflammation, demonstrating notable efficacy in attenuating inflammatory responses.

In a murine model of zymosan-induced paw edema, a standard method for inducing acute inflammation, oral administration of DBM 1285 dihydrochloride resulted in a marked reduction in swelling. nih.gov Zymosan, a component of yeast cell walls, triggers an inflammatory cascade characterized by the release of pro-inflammatory mediators. The ability of this compound to counteract this effect points to its potent anti-inflammatory activity in vivo. nih.gov

Table 1: Effect of this compound on Zymosan-Induced Paw Edema in Mice

Treatment GroupPaw Edema Inhibition (%)
Vehicle Control0%
DBM 1285Significant Inhibition

Note: This table is illustrative of the reported findings; specific quantitative data from the primary literature was not available for direct inclusion.

Table 2: Efficacy of this compound in Murine Adjuvant-Induced Arthritis Model

ParameterVehicle Control GroupDBM 1285-Treated Group
Paw ThicknessIncreasedSignificantly Reduced
Arthritis ScoreSevereSignificantly Reduced

Note: This table summarizes the observed outcomes. Detailed numerical data from the source study was not accessible.

This compound has shown robust efficacy in inhibiting systemic inflammatory responses triggered by lipopolysaccharide (LPS). LPS, a component of the outer membrane of Gram-negative bacteria, is a potent inducer of the inflammatory cytokine tumor necrosis factor-alpha (TNF-α). In vivo administration of this compound in mice prior to an LPS challenge led to a significant, dose-dependent inhibition of the subsequent increase in plasma TNF-α levels. nih.gov This demonstrates the compound's ability to modulate a critical cytokine involved in the systemic inflammatory response. nih.gov

Table 3: Inhibition of LPS-Induced Plasma TNF-α by this compound in Mice

TreatmentPlasma TNF-α Levels% Inhibition
Vehicle + LPSHigh0%
DBM 1285 + LPSSignificantly ReducedDose-dependent

Note: This table reflects the reported dose-dependent inhibitory effect. Precise concentration data was not available in the reviewed materials.

Target Engagement and Pathway Modulation In Vivo

The anti-inflammatory effects of this compound are directly linked to its engagement with and modulation of the p38 MAPK signaling pathway.

To confirm that this compound engages its intended molecular target in a physiological setting, whole-blood in vivo target inhibition assays were conducted. nih.gov Following oral administration of the compound to mice, blood samples were collected and stimulated to assess the activity of the p38 MAPK pathway. The results of these assays revealed that this compound effectively attenuated p38 MAPK activity. nih.gov This provides direct evidence of target engagement in vivo, confirming that the compound reaches its target and exerts its inhibitory effect systemically. nih.gov

The observed in vivo anti-inflammatory efficacy of this compound correlates strongly with its underlying molecular mechanism: the inhibition of the p38 MAPK/MAPK-activated protein kinase 2 (MK2) signaling pathway. nih.gov The p38 MAPK pathway is a key regulator of the synthesis of pro-inflammatory cytokines, most notably TNF-α. By directly inhibiting p38 MAPK enzymatic activity, this compound blocks the downstream signaling cascade that leads to the production and release of TNF-α and other inflammatory mediators. nih.gov This mechanism explains its effectiveness in reducing inflammation in the zymosan-induced edema, adjuvant-induced arthritis, and LPS-challenge models. nih.gov The in vivo data, therefore, provides a clear validation of the compound's mechanism of action, linking direct target inhibition to tangible pharmacological effects. nih.gov

Structure Activity Relationship Sar Studies and Analog Development

Exploration of Structural Determinants for p38 MAPK Inhibition

The inhibitory activity of DBM 1285 dihydrochloride (B599025) against p38 MAPK is dictated by the specific arrangement and chemical nature of its constituent moieties. The compound, chemically known as N-Cyclopropyl-4-[4-(4-fluorophenyl)-2-(4-piperidinyl)-5-thiazolyl]-2-pyrimidinamine dihydrochloride, possesses several key structural features that are crucial for its function tocris.com. Structure-activity relationship (SAR) studies on related classes of p38 inhibitors provide a framework for understanding the contribution of each component.

The core structure of many p38 inhibitors features a heterocyclic scaffold with vicinal aryl and pyridinyl (or equivalent) rings nih.gov. In DBM 1285, this is represented by the thiazole (B1198619) ring substituted with a 4-fluorophenyl group and a 2-pyrimidinamine group.

Thiazole Scaffold : The five-membered thiazole ring serves as the central scaffold, orienting the critical phenyl and pyrimidine (B1678525) substituents in the correct conformation for binding to the ATP pocket of p38 MAPK. Thiazole-pyridine hybrids have been recognized for their potential as anticancer agents, indicating the utility of this core structure in kinase inhibition mdpi.com.

4-Fluorophenyl Group : This group is a common feature in many p38 inhibitors. It typically occupies a hydrophobic pocket within the kinase's active site. The fluorine substitution can enhance binding affinity through favorable interactions and can also improve metabolic stability and pharmacokinetic properties nih.gov. SAR studies on similar compounds have shown that the presence and position of substituents on this phenyl ring are critical for potency frontiersin.orgpolyu.edu.hk.

Pyrimidinamine Moiety : The pyrimidine ring is analogous to the pyridine (B92270) ring found in classic p38 inhibitors like SB203580. A nitrogen atom in this ring is crucial as it forms a key hydrogen bond with the backbone amide of Met109 in the hinge region of the p38 ATP-binding site. This interaction is a hallmark of many ATP-competitive kinase inhibitors. SAR studies on pyrimidine-4-carboxamides have demonstrated the importance of this heterocyclic system in molecular recognition nih.govnih.govresearchgate.net.

Piperidinyl Group : The piperidinyl substituent at the 2-position of the thiazole ring extends into another region of the active site. This group can be modified to optimize solubility, cell permeability, and potency.

Development of analogs would involve systematic modification of these key determinants. For instance, altering the substitution pattern on the fluorophenyl ring, replacing the cyclopropyl (B3062369) group with other alkyl or cycloalkyl groups, or modifying the piperidinyl moiety could lead to inhibitors with improved potency or altered selectivity profiles.

Identification of Key Pharmacophores for Biological Activity

Pharmacophore modeling is a crucial tool for identifying the essential steric and electronic features required for a molecule to interact with a specific biological target nih.gov. For p38 MAPK inhibitors, several key pharmacophoric features have been established, which are evident in the structure of DBM 1285 dihydrochloride.

A common pharmacophore model for Type I p38 inhibitors includes:

A Hydrogen Bond Acceptor : This feature is critical for the interaction with the hinge region of the kinase. In DBM 1285, a nitrogen atom in the pyrimidine ring serves this purpose, forming a hydrogen bond with the backbone NH of Met109.

An Aromatic Ring (Aryl Group) : This corresponds to the 4-fluorophenyl group, which fits into a hydrophobic pocket created by residues such as Phe169, Leu75, and Leu104. This interaction is a major contributor to the binding affinity.

A Central Heterocyclic Scaffold : The thiazole ring acts as the core, holding the hydrogen bond acceptor and the aryl group in the appropriate spatial orientation.

A Second Aromatic/Hydrophobic Group : The pyrimidine ring itself, along with the attached N-cyclopropyl group, can be considered part of a larger hydrophobic feature that interacts with the enzyme.

An Additional Vector for Substitution : The piperidinyl group provides a point for further interaction or for tailoring physicochemical properties. It occupies a solvent-exposed region, allowing for modifications without disrupting core binding interactions.

These features collectively ensure that DBM 1285 can optimally fit within the ATP-binding cleft of p38 MAPK, blocking the binding of ATP and thereby inhibiting the enzyme's catalytic activity.

Comparative Analysis with Other p38 MAPK Inhibitors

This compound can be understood by comparing it to other well-characterized p38 MAPK inhibitors, which are broadly classified based on their binding mode to the DFG (Asp-Phe-Gly) motif in the activation loop of the kinase.

Comparison with SB203580 (DFG-in Inhibitor) : SB203580 is a prototypical pyridinyl-imidazole based inhibitor that binds to the active conformation of p38, where the DFG motif is "in" nih.gov. Like DBM 1285, it is an ATP-competitive inhibitor that forms a critical hydrogen bond with the hinge residue Met109. However, SB203580 is based on an imidazole (B134444) core, whereas DBM 1285 utilizes a thiazole core with a different substitution pattern. This structural difference, particularly the presence of the piperidinyl and N-cyclopropyl groups in DBM 1285, suggests a different set of secondary interactions with the active site residues compared to SB203580.

Comparison with BIRB 796 (Doramapimod) (DFG-out Inhibitor) : BIRB 796 is a diaryl urea-based inhibitor that represents a different class researchgate.netopnme.com. It binds to an allosteric pocket adjacent to the ATP site, which is only accessible in the inactive, "DFG-out" conformation of the kinase opnme.comacs.org. This binding mode leads to very slow dissociation rates and high potency opnme.com. BIRB 796 has a fundamentally different chemical structure and mechanism of action compared to DBM 1285. While DBM 1285 is a classic ATP-competitive inhibitor targeting the active kinase conformation, BIRB 796 is an allosteric inhibitor that stabilizes an inactive conformation. BIRB 796 is known to inhibit all p38 MAPK isoforms nih.govmrc.ac.uk.

The table below summarizes the key differences between these inhibitors.

FeatureThis compoundSB203580BIRB 796 (Doramapimod)
Core Scaffold Thiazolyl-pyrimidinePyridinyl-imidazoleDiaryl urea
Binding Site ATP-binding siteATP-binding siteAllosteric site (adjacent to ATP site)
Binding Mode ATP-competitiveATP-competitiveAllosteric (non-competitive)
Target Conformation DFG-in (Active)DFG-in (Active)DFG-out (Inactive)
Key Interaction H-bond to Met109 hingeH-bond to Met109 hingeH-bond to Glu71, occupies hydrophobic pocket

Theoretical and Computational Approaches in Ligand Design

The design and optimization of p38 MAPK inhibitors like DBM 1285 and its analogs heavily rely on theoretical and computational methods. These approaches provide insight into the molecular interactions driving inhibitor binding and help predict the activity of novel compounds nih.govnih.gov.

Molecular Docking : This technique is widely used to predict the binding pose of a ligand within the target protein's active site nih.govemanresearch.org. For DBM 1285, docking studies would be performed using a crystal structure of p38 MAPK (e.g., PDB ID: 1A9U) to visualize how the molecule fits into the ATP pocket. Such studies would confirm the hydrogen bond between the pyrimidine nitrogen and Met109 and show how the 4-fluorophenyl group occupies the hydrophobic pocket. Docking can be used to screen virtual libraries of DBM 1285 analogs, prioritizing those with the most favorable predicted binding energies for synthesis nih.govnih.gov.

Quantitative Structure-Activity Relationship (QSAR) : QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By developing a QSAR model for analogs of DBM 1285, researchers can identify key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that are correlated with p38 inhibition. These models can then be used to predict the potency of newly designed compounds before they are synthesized, thus streamlining the drug discovery process nih.gov.

Molecular Dynamics (MD) Simulations : MD simulations provide a dynamic view of the protein-ligand complex over time, offering insights into the stability of the binding pose predicted by docking nih.gov. An MD simulation of the DBM 1285-p38 complex could reveal the flexibility of the ligand in the binding site, the role of water molecules in mediating interactions, and the conformational changes in the protein upon ligand binding. This information is crucial for understanding the finer details of the binding mechanism and for designing analogs with improved residence time.

Pharmacophore-Based Virtual Screening : Once a pharmacophore model is established based on the structure of DBM 1285 or a series of active analogs, it can be used to search large chemical databases for novel scaffolds that match the required 3D arrangement of chemical features. This approach allows for the discovery of structurally diverse compounds that could also act as p38 MAPK inhibitors.

These computational tools are integral to modern medicinal chemistry, enabling a more rational, structure-based approach to the design of potent and selective kinase inhibitors like this compound researchgate.netresearchgate.net.

Potential Research Applications and Translational Perspectives

Role in Understanding Inflammatory and Autoimmune Disease Mechanisms

DBM 1285 dihydrochloride (B599025) serves as a valuable tool for elucidating the complex mechanisms underlying inflammatory and autoimmune diseases. By selectively inhibiting p38 MAPK, researchers can dissect the specific contributions of this pathway to the pathogenesis of various disorders. The p38 MAPK pathway is known to be a central regulator of the production of pro-inflammatory cytokines, which are key drivers of autoimmune and inflammatory conditions nih.govnih.gov.

In experimental models, DBM 1285 dihydrochloride has been shown to attenuate zymosan-induced inflammation and adjuvant-induced arthritis, providing a direct link between p38 MAPK inhibition and the amelioration of inflammatory responses mdpi.comrndsystems.comtocris.com. Its ability to suppress p38 phosphorylation allows for detailed investigation into the downstream consequences of pathway activation, such as the expression of inflammatory mediators and the recruitment of immune cells to sites of inflammation. This makes it an essential compound for studies aiming to understand the initiation and progression of diseases like rheumatoid arthritis, inflammatory bowel disease, and other autoimmune disorders.

Contribution to Research on TNF-α Related Pathologies

A significant area of research for this compound is its role in pathologies driven by tumor necrosis factor-alpha (TNF-α). TNF-α is a major inflammatory cytokine implicated in a wide range of diseases nih.gov. This compound has been demonstrated to be an orally active inhibitor of TNF-α production researchgate.net.

Specifically, research has shown that this compound suppresses lipopolysaccharide (LPS)-induced TNF-α production in macrophages both in laboratory settings and in living organisms mdpi.comrndsystems.comtocris.comnih.gov. The mechanism for this suppression is the blockage of the p38 MAPK/mitogen-activated protein kinase-activated protein kinase 2 (MK2) signaling pathway nih.gov. This inhibitory effect on TNF-α production is achieved through post-transcriptional regulation, as the compound does not affect the mRNA expression of TNF-α induced by LPS nih.gov. By using this compound, researchers can explore the specific signaling events that lead to TNF-α-mediated inflammation and tissue damage, offering insights into potential therapeutic interventions for conditions where TNF-α plays a central role.

Exploration in Oncology Research (e.g., prostate cancer stem cells)

The p38 MAPK signaling pathway is increasingly recognized for its role in cancer, including the development and maintenance of cancer stem cells (CSCs) nih.gov. CSCs are a subpopulation of tumor cells believed to be responsible for tumor initiation, metastasis, and resistance to therapy nih.gov. Therefore, targeting pathways that support CSCs is a promising strategy in oncology research.

While direct studies on this compound in prostate cancer stem cells are not extensively documented, its function as a p38 MAPK inhibitor suggests a strong potential for its use in this research area. The p38 MAPK pathway is implicated in the epithelial-mesenchymal transition (EMT), a process that endows cancer cells with migratory and stem-like properties nih.gov. Inhibition of p38 has been shown to revert the mesenchymal phenotype of prostate cancer cells, thereby reducing their metastatic potential nih.gov. Furthermore, p38 MAPK inhibition can sensitize tumor cells to chemotherapy by overcoming the chemoresistance often associated with CSCs nih.gov. Research using other p38 MAPK inhibitors has demonstrated decreased proliferation and survival of castration-resistant prostate cancer (CRPC) cells mdpi.comnih.govresearchgate.net. Given these findings, this compound represents a valuable chemical probe to investigate the role of p38 MAPK in the biology of prostate cancer stem cells and to explore its potential as a component of novel anti-cancer therapies.

Utility as a Biochemical Tool in MAPK Signaling Research

This compound is a potent and selective inhibitor of p38 MAPK, making it an invaluable biochemical tool for studying the intricacies of the MAPK signaling cascade mdpi.comrndsystems.comtocris.comnih.gov. The MAPK pathways are fundamental signaling modules that convert extracellular stimuli into a wide range of cellular responses, including proliferation, differentiation, and apoptosis.

As a specific inhibitor, this compound allows researchers to isolate the effects of p38 MAPK from other signaling pathways. It can be used in a variety of experimental setups, from cell culture to animal models, to probe the function of p38 MAPK in different biological contexts. For instance, its use can help to identify the upstream activators and downstream substrates of p38 MAPK, as well as to understand the cross-talk between the p38 MAPK pathway and other signaling networks. This level of specificity is crucial for building accurate models of cellular signaling and for identifying novel drug targets within the MAPK cascade.

Development of Novel Research Methodologies (e.g., assay development)

The availability of specific inhibitors like this compound is instrumental in the development of novel research methodologies, particularly in the realm of high-throughput screening (HTS) and assay development for drug discovery. The development of robust and reliable assays is a critical first step in identifying new therapeutic agents.

This compound can be utilized as a reference compound in the development of biochemical and cell-based assays designed to screen for new p38 MAPK inhibitors nih.gov. For example, a competitive binding assay using a labeled version of a known p38 inhibitor can be established to screen large chemical libraries for compounds that bind to the same site on the enzyme nih.gov. Furthermore, high-content screening (HCS) assays can be developed to assess the effects of potential inhibitors on p38 MAPK activation and downstream cellular events in a more physiologically relevant context . The use of well-characterized inhibitors like this compound in these assay development stages is essential for validating the assay's performance and ensuring the identification of promising new drug candidates. The development of such screening platforms can accelerate the discovery of novel and potent inhibitors of MAP2K4, a kinase upstream of p38 MAPK, which is also a therapeutic target in prostate cancer aacrjournals.org.

Future Directions and Advanced Research Considerations

Integrated Omics Approaches (e.g., proteomics, phosphoproteomics, transcriptomics)

To gain a comprehensive understanding of the molecular effects of DBM 1285 dihydrochloride (B599025), an integrated "omics" approach is essential. This would involve the simultaneous analysis of the transcriptome, proteome, and phosphoproteome in relevant biological systems treated with the compound.

Transcriptomics: High-throughput RNA sequencing (RNA-seq) can identify global changes in gene expression in response to DBM 1285 dihydrochloride. This can reveal novel pathways modulated by the compound beyond the canonical p38 MAPK signaling cascade. For instance, in models of inflammatory arthritis, transcriptomic analysis could uncover previously unknown genes involved in the anti-inflammatory effects of p38 MAPK inhibition.

Proteomics and Phosphoproteomics: Quantitative mass spectrometry-based proteomics can provide a global view of protein expression changes, while phosphoproteomics can specifically map the signaling networks affected by this compound. Given that this compound is a kinase inhibitor, phosphoproteomics is particularly crucial for identifying its direct and indirect substrates. A phosphoproteomic analysis of endothelial cells treated with a p38 MAPK inhibitor, for example, revealed extensive regulation of proteins involved in cellular structure and signaling, providing a template for similar studies with this compound nih.gov. Such studies could pinpoint the specific downstream effectors of p38 MAPK that are modulated by this compound to exert its therapeutic effects.

Omics ApproachPotential Insights for this compound Research
Transcriptomics Identification of novel gene targets and pathways affected by p38 MAPK inhibition.
Proteomics Understanding the global impact on protein expression and cellular machinery.
Phosphoproteomics Mapping the direct and indirect signaling networks modulated by the compound.

Advanced In Vivo Model Systems for Disease Pathogenesis (e.g., genetically modified models)

While initial studies have utilized standard disease models, future research should employ more sophisticated, genetically modified animal models to dissect the role of p38 MAPK in specific cell types and disease processes.

Genetically Engineered Mouse Models (GEMMs): The use of GEMMs, such as those with conditional knockouts of p38 MAPK isoforms in specific cell lineages (e.g., myeloid cells, fibroblasts), would allow for a precise determination of the cellular targets of this compound. For instance, in models of rheumatoid arthritis, using mice with a fibroblast-specific deletion of p38α could clarify the compound's effect on synovial inflammation and joint destruction nih.gov. Spontaneous arthritis models, such as K/BxN or SKG mice, which more closely mimic the human disease, would also be valuable for evaluating the long-term efficacy of this compound frontiersin.org.

Genetically Modified ModelResearch Application for this compound
Conditional Knockout Mice Delineate the cell-type-specific effects of p38 MAPK inhibition.
Spontaneous Arthritis Models Evaluate long-term efficacy and disease-modifying potential in a setting that mimics human rheumatoid arthritis.
Humanized Mouse Models Assess the compound's activity in a system with human immune components.

Combinatorial Research Strategies with Other Signaling Modulators

To enhance therapeutic efficacy and potentially overcome resistance, future studies should explore combinatorial strategies pairing this compound with other signaling modulators.

Combination with JAK Inhibitors: The Janus kinase (JAK) signaling pathway is another critical regulator of inflammatory cytokine production. A combination of a p38 MAPK inhibitor like this compound with a JAK inhibitor could offer synergistic anti-inflammatory effects by targeting distinct but complementary pathways researchgate.net. This could allow for lower doses of each compound, potentially reducing off-target effects.

Combination with Biologics: Investigating the combination of this compound with established biologic therapies for autoimmune diseases, such as TNF-α inhibitors, could reveal additive or synergistic benefits. Such a combination might lead to more profound and sustained disease remission.

Combination AgentRationale for Use with this compound
JAK Inhibitors Synergistic suppression of inflammatory cytokine production through targeting of parallel signaling pathways.
TNF-α Inhibitors Potential for enhanced efficacy in autoimmune diseases by targeting both intracellular and extracellular inflammatory mediators.

Investigation of Long-Term Cellular and Systemic Effects in Research Models

The long-term consequences of sustained p38 MAPK inhibition are not fully understood and warrant thorough investigation in preclinical models.

Cellular Senescence: The p38 MAPK pathway has been implicated in cellular senescence, a state of irreversible cell cycle arrest that contributes to aging and age-related diseases aacrjournals.orgnih.govmdpi.comaging-us.comnih.gov. Long-term studies are needed to determine whether chronic administration of this compound influences the induction or clearance of senescent cells in vivo. This is particularly relevant as senescent cells can contribute to the chronic inflammation seen in diseases like rheumatoid arthritis.

Tissue Fibrosis: p38 MAPK plays a complex role in tissue repair and fibrosis. While its inhibition can be beneficial in reducing fibrotic processes in some contexts, it may also impair normal wound healing nih.govnih.govresearchgate.netjci.orgphysiology.org. Long-term studies in models of tissue injury and repair are necessary to evaluate the impact of this compound on these processes and to identify a therapeutic window that maximizes anti-inflammatory effects while minimizing interference with tissue regeneration.

Cardiovascular Effects: Given the involvement of p38 MAPK in cardiovascular physiology and pathology, the long-term systemic effects of this compound on the cardiovascular system should be carefully evaluated nih.govnih.govresearchgate.netatsjournals.org. This is crucial for de-risking the compound for potential clinical development.

Long-Term EffectArea of Investigation for this compound
Cellular Senescence Impact on the accumulation and function of senescent cells in chronic inflammatory and age-related disease models.
Tissue Fibrosis Effects on wound healing and the development of fibrosis in various organ systems.
Cardiovascular Function Assessment of potential long-term cardiovascular benefits or risks in relevant preclinical models.

Q & A

Q. How should researchers design combination therapy studies involving DBM 1285 and other anti-inflammatory agents?

  • Answer: Use factorial experimental designs to test additive/synergistic effects. Employ isobologram analysis or Chou-Talalay synergy indices. Include monotherapy arms and validate findings in vivo using dual-inhibitor pharmacokinetic models .

Reporting & Visualization Standards

Q. What are key elements for effectively presenting DBM 1285 data in publications?

  • Answer: Follow MIACARM standards for cellular assay metadata. Highlight batch-to-batch variability in supplementary materials. Use line graphs for dose-response curves and heatmaps for phosphoproteomic data. Avoid overcrowding figures with chemical structures; instead, cite canonical identifiers (e.g., CAS) .

Q. How can researchers address variability in target engagement assays for DBM 1285?

  • Answer: Use orthogonal methods: (1) CETSA (cellular thermal shift assay) to confirm binding, (2) phospho-specific flow cytometry for p38 activation status, and (3) RNAi rescue experiments. Report assay precision metrics (e.g., inter-run CV%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DBM 1285 dihydrochloride
Reactant of Route 2
Reactant of Route 2
DBM 1285 dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.